molecular formula C14H14N2O3 B11818133 (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B11818133
M. Wt: 258.27 g/mol
InChI Key: URAMNIUDXBAFQH-ZDUSSCGKSA-N
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Description

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that features an oxazolidinone ring, an ethynyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the oxazolidinone ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-((3-(4-Ethynylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of an oxazolidinone ring and an ethynyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[[(5S)-3-(4-ethynylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C14H14N2O3/c1-3-11-4-6-12(7-5-11)16-9-13(19-14(16)18)8-15-10(2)17/h1,4-7,13H,8-9H2,2H3,(H,15,17)/t13-/m0/s1

InChI Key

URAMNIUDXBAFQH-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C#C

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C#C

Origin of Product

United States

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